molecular formula C10H11NO4 B12625811 (3R)-3-(2-Nitrophenoxy)oxolane CAS No. 917909-32-1

(3R)-3-(2-Nitrophenoxy)oxolane

Cat. No.: B12625811
CAS No.: 917909-32-1
M. Wt: 209.20 g/mol
InChI Key: FUAKXCKFRCMAJM-MRVPVSSYSA-N
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Description

(3R)-3-(2-Nitrophenoxy)oxolane is a chemical compound characterized by the presence of an oxolane ring substituted with a 2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2-Nitrophenoxy)oxolane typically involves the reaction of an oxolane derivative with a nitrophenol compound. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction between ®-glycidol and 2-nitrophenol in the presence of a base such as sodium hydroxide can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2-Nitrophenoxy)oxolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The oxolane ring can be opened under acidic or basic conditions.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is (3R)-3-(2-Aminophenoxy)oxolane.

    Reduction: The major product is a linear alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted oxolane derivatives.

Scientific Research Applications

(3R)-3-(2-Nitrophenoxy)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(2-Nitrophenoxy)oxolane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The oxolane ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(2-Aminophenoxy)oxolane: Similar structure but with an amino group instead of a nitro group.

    (3R)-3-(2-Methoxyphenoxy)oxolane: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

(3R)-3-(2-Nitrophenoxy)oxolane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

917909-32-1

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(3R)-3-(2-nitrophenoxy)oxolane

InChI

InChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2/t8-/m1/s1

InChI Key

FUAKXCKFRCMAJM-MRVPVSSYSA-N

Isomeric SMILES

C1COC[C@@H]1OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1COCC1OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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